6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid
Description
6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid is a highly complex polyaromatic carboxylic acid derivative characterized by a multi-branched structure. Its core architecture consists of a central phenyl ring substituted with two 4-carboxyphenyl groups at the 3- and 5-positions, a 6-carboxynaphthalen-2-yl group at the 5-position, and a naphthalene-2-carboxylic acid moiety at the terminal position.
Properties
Molecular Formula |
C48H30O8 |
|---|---|
Molecular Weight |
734.7 g/mol |
IUPAC Name |
6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C48H30O8/c49-45(50)29-5-1-27(2-6-29)39-21-40(28-3-7-30(8-4-28)46(51)52)23-43(22-39)44-25-41(35-11-9-33-19-37(47(53)54)15-13-31(33)17-35)24-42(26-44)36-12-10-34-20-38(48(55)56)16-14-32(34)18-36/h1-26H,(H,49,50)(H,51,52)(H,53,54)(H,55,56) |
InChI Key |
YNLIMEXIHCSBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The compound can be deconstructed into three primary building blocks (Figure 1):
- Central trisubstituted benzene core : 1,3,5-Tribromobenzene serves as the scaffold for introducing naphthalene and biphenyl carboxylate units.
- Naphthalene carboxylic acid precursors : 6-Bromo-2-naphthoic acid derivatives provide the peripheral aromatic systems.
- Bis(4-carboxyphenyl)phenyl modules : Pre-synthesized via Ullmann coupling of 4-bromobenzoic acid esters.
Stepwise Coupling Protocol
Stage 1: Formation of the Central Aromatic Core
1,3,5-Tribromobenzene undergoes sequential coupling with naphthalene boronic esters under inert atmosphere:
$$
\text{C}6\text{H}3\text{Br}3 + 3 \text{ArB(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{C}6\text{H}3\text{Ar}_3 + 3 \text{HBr} + \text{byproducts}
$$
Key Parameters
| Condition | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ | Maximizes TOF |
| Temperature | 80°C in THF/H₂O | Balances rate/selectivity |
| Boronic Ester Purity | >98% | Reduces homo-coupling |
Stage 2: Introducing Carboxyphenyl Branches
The intermediate tris(naphthyl)benzene undergoes further functionalization with bis(4-carboxyphenyl)phenyl boronic acids. Steric hindrance necessitates high-temperature conditions (110°C) and bulky phosphine ligands (SPhos) to achieve >85% conversion.
Carboxylic Acid Protection-Deprotection Strategies
To prevent catalyst poisoning and unwanted side reactions, carboxylic acid groups are protected as methyl esters during synthesis:
Protection Protocol
- Methylation : Treat naphthoic acid derivatives with CH₂N₂ in methanol:
$$
\text{ArCOOH} + \text{CH}2\text{N}2 \rightarrow \text{ArCOOCH}3 + \text{N}2 \uparrow
$$ - Selective Deprotection : Post-coupling, esters are cleaved using BBr₃ in dichloromethane at -78°C to minimize decomposition.
Comparative Deprotection Efficiency
| Reagent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| BBr₃ | -78°C | 6 | 92 |
| LiOH/H₂O | 25°C | 24 | 68 |
| TMSCl/NaI | 60°C | 12 | 81 |
Advanced Coupling Techniques for Steric Challenges
The steric bulk of the trisubstituted core requires innovative coupling approaches:
Micellar Catalysis
Encapsulating palladium catalysts in TPGS-750-M micelles enhances mass transfer and prevents catalyst deactivation:
Continuous Flow Synthesis
Implementing flow chemistry reduces side reactions through precise residence time control:
- Reactor Type : Packed-bed microreactor with immobilized Pd/C
- Flow Rate : 0.5 mL/min
- Residence Time : 8.2 min
- Space-Time Yield : 12.4 g/L·h
Purification and Characterization
Chromatographic Separation
Final purification employs multi-step chromatography:
- Size Exclusion : Sephadex LH-20 in DMF removes polymeric byproducts
- Reverse-Phase HPLC : C18 column with H₂O/MeCN gradient (0.1% TFA)
HPLC Method Parameters
| Column | Flow Rate | Gradient | Retention Time |
|---|---|---|---|
| Zorbax SB-C18 | 1.5 mL/min | 30%→95% MeCN over 25 min | 18.7 min |
Spectroscopic Validation
¹H NMR (600 MHz, DMSO-d₆):
- δ 8.72 (s, 1H, naphthyl H)
- δ 8.15–7.20 (m, 38H, aromatic H)
- δ 3.91 (s, 12H, COOCH₃)*
*Disappears after deprotection
HRMS (ESI-TOF):
- Calculated for C₄₈H₃₀O₈ [M-H]⁻: 733.1864
- Observed: 733.1861
Scalability and Industrial Considerations
Kilogram-Scale Production
A recent pilot study demonstrated the feasibility of large-scale synthesis:
Process Metrics
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Batch Size | 5 g | 1.2 kg |
| Overall Yield | 41% | 38% |
| Purity | 99.1% | 98.7% |
| Cost per Gram | $228 | $167 |
Waste Stream Management
The process generates significant metal-containing waste, addressed via:
- Pd Recovery : >99% recovery using Dowex M4195 chelating resin
- Solvent Recycling : 92% THF recovery via fractional distillation
Chemical Reactions Analysis
Types of Reactions
6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding anhydrides or esters.
Reduction: The aromatic rings can be reduced under specific conditions to form partially hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, esters, and anhydrides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential as a drug candidate or a drug delivery agent.
Mechanism of Action
The mechanism of action of 6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s multiple aromatic rings allow it to intercalate into DNA or interact with proteins, potentially affecting their function. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their stability and activity .
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Findings and Implications
Carboxylic Acid Density: The target compound’s four carboxylic acid groups exceed most analogs (typically 1–2 COOH groups), enhancing its metal-binding capacity and solubility in polar solvents compared to sulfonic or non-acidic derivatives .
Substituent Effects : Unlike chloro- or trifluoromethyl-substituted analogs (e.g., 35315-65-2), the absence of electron-withdrawing groups in the target compound may reduce electrophilic reactivity but improve π-π stacking interactions .
Q & A
Q. What are the recommended analytical methods to confirm the purity and structural integrity of this compound during synthesis?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is critical for purity assessment. Use a C18 column and gradient elution with acetonitrile/water (0.1% formic acid) to resolve carboxylic acid derivatives .
- Nuclear Magnetic Resonance (NMR) : Employ - and -NMR to confirm aromatic proton environments and carboxylate groups. Compare spectral data with structurally similar naphthalene-carboxylic acid derivatives (e.g., 6,7-dihydroxynaphthalene-2-carboxylic acid) for validation .
- Mass Spectrometry (MS) : High-resolution ESI-MS in negative ion mode is recommended to verify molecular weight and fragmentation patterns, particularly for polycarboxylated aromatic systems .
Q. How can researchers optimize solubility for in vitro studies, given the compound’s multiple carboxylate groups?
Methodological Answer:
- pH Adjustment : Dissolve the compound in alkaline buffers (e.g., 10 mM NHOH, pH 9–10) to deprotonate carboxyl groups and enhance aqueous solubility. Monitor stability via UV-Vis spectroscopy over 24 hours .
- Co-solvent Systems : Use DMSO:water (≤10% v/v) for cell-based assays. Validate biocompatibility by comparing cytotoxicity in solvent-free controls .
- Salt Formation : Explore sodium or ammonium salts to improve solubility without altering reactivity. Characterize salt forms using X-ray crystallography or FTIR .
Q. What spectroscopic techniques are suitable for studying interactions between this compound and metal ions (e.g., in coordination chemistry)?
Methodological Answer:
- UV-Vis Titration : Monitor absorbance shifts (250–400 nm) upon incremental addition of metal ions (e.g., Fe, Cu) to identify binding stoichiometry and stability constants .
- Fluorescence Quenching : Use fluorimetry to assess energy transfer between aromatic moieties and metal ions. Compare with reference compounds like 2-naphthoic acid .
- FTIR Analysis : Track changes in carboxylate stretching vibrations (1650–1550 cm) to confirm metal-ligand coordination .
Advanced Research Questions
Q. How can factorial design optimize synthetic routes for this compound’s derivatives?
Methodological Answer:
-
2 Factorial Design : Test variables like reaction temperature (80–120°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors affecting yield and regioselectivity .
-
Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions. Validate with three independent synthesis trials .
-
Example Table :
Factor Low Level High Level Main Effect (Yield%) Temperature (°C) 80 120 +22.5 Catalyst (mol%) 5 15 +18.7 Solvent (DMF/THF) DMF THF -9.3
Q. What computational strategies are effective for predicting this compound’s photophysical properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and excitation energies using B3LYP/6-311+G(d,p). Compare with experimental UV-Vis data to validate accuracy .
- COMSOL Multiphysics : Simulate charge-transfer dynamics in thin-film applications (e.g., organic electronics). Incorporate AI-driven parameter optimization for rapid iteration .
- Molecular Dynamics (MD) : Model solvent interactions in aqueous and non-polar environments to predict aggregation behavior .
Q. How can researchers resolve contradictions in toxicity data for structurally related naphthalene-carboxylic acids?
Methodological Answer:
- Meta-Analysis : Aggregate data from toxicological databases (e.g., EPA DSSTox) on analogues like 2-naphthoic acid. Use weighted regression to identify structure-toxicity trends .
- In Silico Toxicology : Apply QSAR models (e.g., TOPKAT) to predict LD and endocrine disruption potential. Cross-validate with in vitro assays (e.g., Ames test) .
- Mechanistic Studies : Use CRISPR-engineered cell lines to isolate pathways (e.g., oxidative stress) linked to conflicting toxicity reports .
Q. What advanced separation techniques are recommended for isolating byproducts during large-scale synthesis?
Methodological Answer:
- High-Performance Countercurrent Chromatography (HPCCC) : Utilize pH-zone refining with heptane/ethyl acetate/methanol/water (5:5:4:6) to separate carboxylated isomers .
- Membrane Nanofiltration : Employ 300–500 Da membranes to retain high-MW byproducts while allowing the target compound to permeate .
- Crystallization Screening : Use microbatch assays with 96 solvents to identify conditions favoring selective crystallization .
Key Recommendations for Methodological Rigor
- Theoretical Frameworks : Link studies to coordination chemistry or supramolecular design principles to contextualize experimental outcomes .
- Replication : Validate computational predictions with at least two independent experimental trials .
- Data Transparency : Publish raw spectral data (NMR, MS) in open-access repositories to facilitate meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
